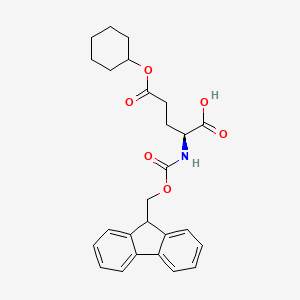
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 368,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-D-Lys-OH.HCl is primarily used as a protecting group for the amino acid D-Lysine . The Fmoc group protects the amine group of D-Lysine, preventing it from engaging in unwanted side reactions during peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms a carbamate, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Lys-OH.HCl plays a crucial role in the synthesis of peptides and proteins. It is widely used in Solid Phase Peptide Synthesis (SPPS), a method used to create peptides with specific sequences .
Result of Action
The primary result of Fmoc-D-Lys-OH.HCl’s action is the successful synthesis of peptides with specific sequences . By protecting the amine group of D-Lysine, it prevents unwanted side reactions, ensuring the correct sequence is obtained .
Action Environment
The action of Fmoc-D-Lys-OH.HCl is influenced by environmental factors. It is stable under normal temperatures but should be kept away from high temperatures, sunlight, and humid environments . During the deprotection process, the environment needs to be basic for the Fmoc group to be removed .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys-OH.HCl plays a significant role in biochemical reactions. It is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by aromatic π–π stacking and hydrogen bonding .
Cellular Effects
Fmoc-D-Lys-OH.HCl has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit pH-controlled ambidextrous gelation, which is significant among gelators . This property allows it to influence the physical state of the cellular environment, which can, in turn, affect cellular processes .
Molecular Mechanism
The molecular mechanism of Fmoc-D-Lys-OH.HCl involves its ability to serve as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and this deprotection is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Lys-OH.HCl change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration . It also shows high kinetic and mechanical stability . Over time, it can influence long-term cellular function, as observed in in vitro or in vivo studies .
Properties
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














